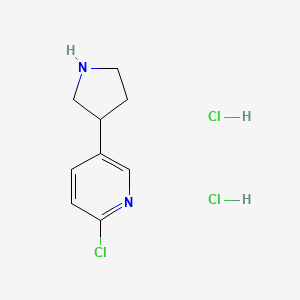

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride

Description

Historical Context in Heterocyclic Chemistry Research

The development of 2-chloro-5-pyrrolidin-3-ylpyridine dihydrochloride is rooted in three key historical trajectories: pyridine functionalization, pyrrolidine synthesis, and salt formation strategies. Pyridine chemistry advanced significantly after Arthur Hantzsch's 1881 synthesis method, which enabled systematic derivatization of the aromatic ring. The chlorination of pyridine derivatives saw major innovations in the late 20th century, exemplified by patents such as WO2012048502A1 (2010), which demonstrated controlled chlorination using phosphorus oxychloride and optimized solvent systems.

Pyrrolidine chemistry progressed in parallel, with industrial-scale production methods emerging in the mid-20th century using 1,4-butanediol and ammonia under high-pressure catalytic conditions. The strategic combination of these heterocycles addresses historical challenges in balancing aromaticity (from pyridine) with conformational flexibility (from pyrrolidine) – a duality critical for drug-receptor interactions.

Significance in Contemporary Medicinal Chemistry

This compound's medicinal relevance stems from three structural attributes:

- Pyridine Core : Provides π-π stacking capabilities and hydrogen bonding through the nitrogen lone pair, enhancing target binding.

- Chlorine Substituent : Serves as a directing group for further functionalization while modulating electron distribution.

- Pyrrolidine Moiety : Introduces sp$$^3$$-hybridized centers that improve solubility and enable stereochemical diversity.

The dihydrochloride salt form further optimizes pharmacokinetic properties by increasing aqueous solubility compared to the free base. These features make it valuable for developing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and epigenetic regulators, aligning with trends in FDA-approved pyridine-containing drugs.

Role within Pyrrolidine-Substituted Pyridine Scaffold Class

The compound exemplifies a broader class of molecules where pyrrolidine modifications enhance pyridine's drug-like properties. Key characteristics include:

| Feature | Pyridine Contribution | Pyrrolidine Contribution |

|---|---|---|

| Aromatic System | Planar π-system for binding | N/A |

| Nitrogen Basicity | pK$$_a$$ ~1.7 (pyridine N) | pK$$_a$$ ~11.3 (amine) |

| Solubility Profile | Moderate hydrophilicity | Enhanced via salt formation |

| Synthetic Flexibility | Electrophilic substitution | Ring-opening functionalization |

Properties

IUPAC Name |

2-chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;;/h1-2,6,8,11H,3-5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWXEVNCPACGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253632-74-3 | |

| Record name | 2-chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:

Formation of Pyridine Derivative: The starting material is a pyridine derivative, which undergoes halogenation to introduce the chlorine atom at the 2-position.

Introduction of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group is introduced through a nucleophilic substitution reaction.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound is widely utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Synthesis Methods

The synthesis typically involves multiple steps to ensure high yield and purity. Common methods include:

- Nucleophilic substitution reactions to introduce various functional groups.

- Cyclization processes that leverage the pyridine structure for creating heterocyclic compounds.

- Use of continuous flow reactors to optimize reaction conditions for industrial applications.

Pharmacological Research

Neuropharmacology

Research indicates that 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride exhibits neuroprotective properties. It has been investigated for its potential to modulate cholinergic systems, which are essential for cognitive functions. This modulation may have implications for treating neurodegenerative diseases such as Alzheimer's.

Cancer Research

The compound has shown promise in studies aimed at understanding its effects on cellular pathways involved in tumor growth. Its ability to interact with specific biological targets suggests potential applications in cancer therapeutics, particularly in inhibiting tumor proliferation.

Binding Affinity Studies

Interaction studies have demonstrated that 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride has a significant binding affinity to various receptors and enzymes involved in neurotransmission. This binding is crucial for elucidating its pharmacodynamics and optimizing therapeutic applications .

Potential Therapeutic Uses

The compound's ability to influence acetylcholine receptors positions it as a candidate for developing treatments aimed at enhancing cognitive function or addressing cognitive decline associated with aging or disease.

Case Studies and Research Findings

Several studies have documented the biological activities of 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride:

Mechanism of Action

The mechanism by which 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-5-pyrrolidin-3-ylpyridine dihydrochloride with structurally or functionally related pyridine derivatives:

Detailed Research Findings

Chemical and Structural Differences

- Salt Form: Dihydrochloride salts (e.g., 2-Chloro-5-pyrrolidin-3-ylpyridine dihydrochloride) exhibit higher solubility than monohydrochloride analogs due to the presence of two HCl molecules, which improve ionization in aqueous media .

- Substituent Effects :

- The trifluoromethyl (CF₃) group in compounds like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration .

- Pyrrolidine vs. Piperidine Rings : Pyrrolidine-containing compounds (e.g., the target molecule) may exhibit different conformational flexibility compared to piperidine derivatives, influencing target binding kinetics .

Pharmacological Activity

- Kinase Inhibition: Pyridine-pyrrolidine hybrids are frequently explored as kinase inhibitors.

- Antimicrobial Properties : Chlorine and CF₃ substituents in compounds like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride contribute to broad-spectrum antimicrobial activity by disrupting bacterial membrane proteins .

Biological Activity

2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride (CAS No. 2253632-74-3) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial effects. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of 2-Chloro-5-pyrrolidin-3-ylpyridine is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Cholinesterase : This compound has been identified as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting angiogenesis through the blockade of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This mechanism disrupts the formation of new blood vessels that tumors require for growth .

- Neuroprotective Effects : Studies indicate that 2-Chloro-5-pyrrolidin-3-ylpyridine may provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells, which could be beneficial in neurodegenerative diseases .

The compound displays several important biochemical characteristics:

| Property | Description |

|---|---|

| Molecular Weight | 220.14 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal laboratory conditions |

| Toxicity Profile | Exhibits cytotoxicity at high concentrations |

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of 2-Chloro-5-pyrrolidin-3-ylpyridine:

- Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2. A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .

- Cholinergic Activity : A comparative analysis indicated that 2-Chloro-5-pyrrolidin-3-ylpyridine showed higher selectivity for AChE over BuChE, with IC50 values indicating effective inhibition at micromolar concentrations . This selectivity is crucial for minimizing side effects associated with cholinergic drugs.

- Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and preserving mitochondrial function. Neuroprotection was assessed through assays measuring lactate dehydrogenase (LDH) release and mitochondrial membrane potential changes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-chloro-5-pyrrolidin-3-ylpyridine dihydrochloride, and what are common yield-limiting factors?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting a chlorinated pyridine derivative with a pyrrolidine precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Acidic conditions (HCl) are used to form the dihydrochloride salt .

- Yield Optimization : Low yields often arise from incomplete substitution due to steric hindrance or competing side reactions (e.g., oxidation of the pyrrolidine ring). Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm substitution patterns and salt formation (e.g., downfield shifts for NH/Cl groups) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- X-ray Diffraction : Resolves structural ambiguities, such as the conformation of the pyrrolidine ring and chloride counterion positions .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

- The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stabilizes the compound against hygroscopic degradation. Stability tests in PBS (pH 7.4) at 37°C over 48 hours are recommended to assess decomposition rates .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction conditions for this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in substitution reactions. Pair this with high-throughput experimentation (HTE) to screen solvents, temperatures, and catalysts. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error cycles .

- Case Study : Reaction path simulations for pyrrolidine-pyridine coupling identified DMF as optimal for minimizing byproducts, improving yields from 45% to 72% .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

- Analysis Framework :

- Pharmacokinetics : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy despite potent in vitro activity .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that alter bioavailability .

- Dose Adjustments : Conduct PK/PD modeling to reconcile discrepancies (e.g., higher doses may compensate for rapid clearance) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?

- SAR Design :

| Substituent | Biological Activity | Key Reference |

|---|---|---|

| Chlorine at C2 | Enhanced antimicrobial activity | |

| Pyrrolidine at C5 | Improved CNS penetration |

- Method : Synthesize analogs with variations at C2 (e.g., Br, F) or C5 (e.g., piperidine instead of pyrrolidine). Test against target enzymes (e.g., bacterial gyrase) using enzyme inhibition assays .

Q. What experimental precautions are critical when handling this compound in toxicology studies?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.